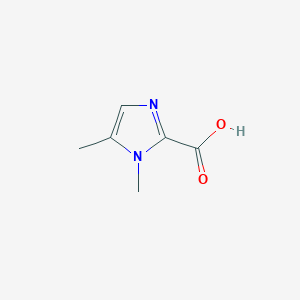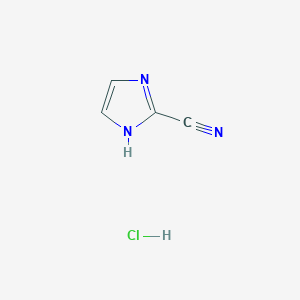
1,5-Dimethyl-1H-imidazol-2-carbonsäure
Übersicht
Beschreibung
1,5-Dimethyl-1H-imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dimethyl-1H-imidazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-1H-imidazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metallo-β-Lactamase-Inhibitoren
Imidazolderivate wurden auf ihr Potenzial als Inhibitoren von Metallo-β-Lactamase, Enzymen, die Resistenzen gegen β-Lactam-Antibiotika verleihen, untersucht. “1,5-Dimethyl-1H-imidazol-2-carbonsäure” könnte möglicherweise als Gerüst für die Entwicklung neuer Inhibitoren zur Bekämpfung von Antibiotikaresistenz dienen .
Antibakterielle Mittel
Imidazole und ihre Derivate weisen antimikrobielle Eigenschaften auf. Untersuchungen haben gezeigt, dass bestimmte Imidazolverbindungen ein gutes antimikrobielles Potenzial gegen verschiedene Bakterien wie S. aureus, E. coli und B. subtilis besitzen. Die spezifische Verbindung in Frage könnte auch auf ihre antimikrobielle Wirksamkeit hin untersucht werden.
Synthese von Funktionsmolekülen
Imidazole sind Schlüsselkomponenten in Funktionsmolekülen, die in verschiedenen alltäglichen Anwendungen eingesetzt werden. Die regioselektive Synthese substituierter Imidazole, einschließlich “this compound”, ist wichtig für die Herstellung von Molekülen mit gewünschten Eigenschaften für industrielle Anwendungen .
Therapeutisches Potenzial
Imidazolhaltige Verbindungen wurden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Erkrankungen untersucht. Obwohl spezifische Studien zu “this compound” möglicherweise nicht verfügbar sind, deutet ihre strukturelle Ähnlichkeit mit anderen therapeutischen Imidazolen auf mögliche medizinische Anwendungen hin .
Chemische Synthese
Imidazole werden in der chemischen Synthese als Zwischenprodukte oder Katalysatoren eingesetzt, da sie über einzigartige chemische Eigenschaften verfügen. “this compound” könnte in Synthesewegen zur Herstellung komplexer Moleküle eingesetzt werden .
Wirkmechanismus
Target of Action
Imidazoles, in general, are known to interact with a diverse range of targets due to their versatile structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
For instance, some imidazoles displace His-tagged proteins from nickel coordination, which is used in protein purification processes .
Biochemical Pathways
For example, some imidazoles are involved in the proton conduction process, where adsorbed water molecules and carboxylate groups in the imidazoles play an important role .
Result of Action
Imidazoles, in general, are known to have a wide range of effects depending on their specific structures and targets .
Action Environment
The action of 1,5-Dimethyl-1H-imidazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the proton conduction process involving some imidazoles is known to be temperature- and humidity-dependent .
Eigenschaften
IUPAC Name |
1,5-dimethylimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-5(6(9)10)8(4)2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQAAVGLGQYLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)


![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)






amino}methyl)pyridin-2-amine](/img/structure/B1529644.png)
